molecular formula C7H4Br2F2 B12312285 1,2-Dibromo-4-(difluoromethyl)benzene

1,2-Dibromo-4-(difluoromethyl)benzene

Cat. No.: B12312285
M. Wt: 285.91 g/mol
InChI Key: BXGBANRBDCKABL-UHFFFAOYSA-N
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Description

1,2-Dibromo-4-(difluoromethyl)benzene is an organic compound with the molecular formula C7H4Br2F2 It is a derivative of benzene, where two bromine atoms and one difluoromethyl group are substituted on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-4-(difluoromethyl)benzene can be synthesized through several methods. One common approach involves the bromination of 4-(difluoromethyl)benzene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction typically occurs in the presence of a catalyst such as iron or aluminum bromide and is carried out under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-4-(difluoromethyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted benzene derivatives can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Reduction Products: Dibromo derivatives and other reduced forms.

Scientific Research Applications

1,2-Dibromo-4-(difluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromo-4-(difluoromethyl)benzene involves its interaction with specific molecular targets. The bromine atoms and difluoromethyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, affecting their function and activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(difluoromethyl)benzene
  • 1,2-Dibromo-4,5-dimethylbenzene
  • 1,2-Dibromo-3,4,5,6-tetrafluorobenzene

Comparison

1,2-Dibromo-4-(difluoromethyl)benzene is unique due to the presence of both bromine atoms and a difluoromethyl group on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to participate in a wider range of chemical reactions compared to similar compounds. The difluoromethyl group also enhances the compound’s stability and lipophilicity, making it suitable for various applications .

Properties

IUPAC Name

1,2-dibromo-4-(difluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXGBANRBDCKABL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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